molecular formula C11H17N B11748044 (2R)-5-phenylpentan-2-amine

(2R)-5-phenylpentan-2-amine

Cat. No.: B11748044
M. Wt: 163.26 g/mol
InChI Key: RFKNDRWCBBUQAB-SNVBAGLBSA-N
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Description

(2R)-5-phenylpentan-2-amine is an organic compound that belongs to the class of amines It is characterized by a phenyl group attached to a pentane chain with an amine group at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-5-phenylpentan-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable starting material, such as a phenyl-substituted alkane.

    Amine Introduction:

    Chiral Resolution: To obtain the (2R) enantiomer, chiral resolution techniques such as chromatography or the use of chiral catalysts may be employed.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar steps as described above, but optimized for efficiency and yield. This could include continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2R)-5-phenylpentan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as iron or aluminum chloride are used for substitution reactions.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Secondary and tertiary amines.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

(2R)-5-phenylpentan-2-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-5-phenylpentan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The phenyl group can also participate in hydrophobic interactions, further influencing the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-methylpent-4-enoic acid: Another compound with a similar structure but different functional groups.

    (2R,6R)-6-hydroxynorketamine: A compound with similar amine functionality but different overall structure and applications.

Uniqueness

(2R)-5-phenylpentan-2-amine is unique due to its specific combination of a phenyl group and an amine group on a pentane chain. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

(2R)-5-phenylpentan-2-amine

InChI

InChI=1S/C11H17N/c1-10(12)6-5-9-11-7-3-2-4-8-11/h2-4,7-8,10H,5-6,9,12H2,1H3/t10-/m1/s1

InChI Key

RFKNDRWCBBUQAB-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](CCCC1=CC=CC=C1)N

Canonical SMILES

CC(CCCC1=CC=CC=C1)N

Origin of Product

United States

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